molecular formula C19H22N4O B10925481 3,6-dimethyl-N-(2-methylphenyl)-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

3,6-dimethyl-N-(2-methylphenyl)-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10925481
M. Wt: 322.4 g/mol
InChI Key: LHUAUVZBJRELCX-UHFFFAOYSA-N
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Description

3,6-DIMETHYL-N~4~-(2-METHYLPHENYL)-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrazolo[3,4-b]pyridine core

Preparation Methods

The synthesis of 3,6-DIMETHYL-N~4~-(2-METHYLPHENYL)-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

3,6-DIMETHYL-N~4~-(2-METHYLPHENYL)-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or sulfonates.

Common reagents and conditions for these reactions include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3,6-DIMETHYL-N~4~-(2-METHYLPHENYL)-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,6-DIMETHYL-N~4~-(2-METHYLPHENYL)-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in disease pathways. The compound can modulate the activity of these targets, leading to therapeutic effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

3,6-DIMETHYL-N~4~-(2-METHYLPHENYL)-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with similar compounds such as:

The uniqueness of 3,6-DIMETHYL-N~4~-(2-METHYLPHENYL)-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups and the resulting properties, making it valuable for targeted research and applications.

Properties

Molecular Formula

C19H22N4O

Molecular Weight

322.4 g/mol

IUPAC Name

3,6-dimethyl-N-(2-methylphenyl)-1-propylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C19H22N4O/c1-5-10-23-18-17(14(4)22-23)15(11-13(3)20-18)19(24)21-16-9-7-6-8-12(16)2/h6-9,11H,5,10H2,1-4H3,(H,21,24)

InChI Key

LHUAUVZBJRELCX-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=NC(=CC(=C2C(=N1)C)C(=O)NC3=CC=CC=C3C)C

Origin of Product

United States

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